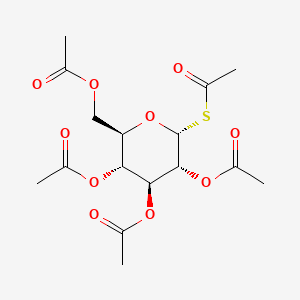
1-Heptadecyne
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their reactivity and properties. X-ray crystallography and theoretical calculations are common methods to study these structures, as seen in the analysis of tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene and 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine . These studies provide detailed insights into the arrangement of atoms within a molecule, which is essential for understanding the behavior of 1-heptadecyne.
Chemical Reactions Analysis
Chemical reactions involving bicyclic compounds can be complex, involving multiple pathways and stereochemical outcomes. For example, the thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane to bicyclo[4.3.0]non-1(9)-ene occurs with both suprafacial and antarafacial stereochemistry . The chlorination of bicyclo[2,2,1]heptane also demonstrates the formation of mono- and dichloro products, showcasing the reactivity of such structures . These reactions provide a glimpse into the types of chemical transformations that may be relevant to 1-heptadecyne.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The synthesis and characterization of energetic organic peroxides, such as 1,4-Dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptanes, reveal their sensitivities and thermal behavior . These properties are important for practical applications and safety considerations. Understanding the properties of similar bicyclic compounds can help infer the properties of 1-heptadecyne.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Compound Development : Research has shown that 1-Heptadecyne and its derivatives are crucial in synthetic chemistry, particularly in the synthesis of complex organic compounds and alkaloids. For example, studies have focused on the synthetic approach to diterpene alkaloids and the construction of bridged azabicyclic ring systems, which are important for pharmaceutical research and the development of new drugs (Shibanuma & Okamoto, 1985).
Material Science and Liquid Separation Technologies : 1-Heptadecyne and related compounds have applications in material science, particularly in the field of ionic liquids and separation technologies. Research in this area focuses on the use of specific ionic liquids for the separation of binary mixtures, which includes the study of compounds like 1-Heptadecyne (Karpińska & Wlazło, 2020).
Pharmaceutical Research and Medicinal Chemistry : 1-Heptadecyne derivatives are also significant in pharmaceutical research. Various studies have synthesized and analyzed compounds like azabicyclo heptanes and dicyanocobyrinate, which have potential applications in medicinal chemistry, such as in the development of new drugs and the study of biosynthesis in compounds like vitamin B12 (Battersby, Edington, Fookes, & Hook, 1982).
Combustion Chemistry and Fuel Research : In the field of combustion chemistry, 1-Heptadecyne and its related compounds like n-heptane are used extensively in studies focusing on the combustion processes and the formation of polycyclic aromatic hydrocarbons. This research is crucial for understanding fuel combustion and improving fuel efficiency (Ruwe et al., 2020).
Eigenschaften
IUPAC Name |
heptadec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDNKQWGBZFFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180814 | |
| Record name | 1-Heptadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptadecyne | |
CAS RN |
26186-00-5 | |
| Record name | 1-Heptadecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26186-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptadecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Heptadecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















